molecular formula C16H19ClN4 B6473130 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine CAS No. 2640830-79-9

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6473130
CAS No.: 2640830-79-9
M. Wt: 302.80 g/mol
InChI Key: UQHGFMLMQBBCJQ-UHFFFAOYSA-N
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Description

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-chloropyrimidine with 1-(2,5-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents such as ethanol or DMF are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoropyrimidine
  • 5-bromo-2,4-dichloropyrimidine
  • 2,4-diamino-5-chloropyrimidine

Uniqueness

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperazine moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4/c1-12-3-4-13(2)15(9-12)20-5-7-21(8-6-20)16-18-10-14(17)11-19-16/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHGFMLMQBBCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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